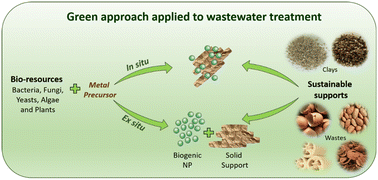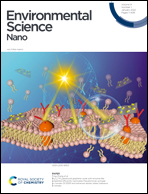Immobilization of biogenic metal nanoparticles on sustainable materials – green approach applied to wastewater treatment: a systematic review
Environmental Science: Nano Pub Date: 2023-12-07 DOI: 10.1039/D3EN00623A
Abstract
The application of the principles of green chemistry to the synthesis of metal nanoparticles (MNP) is a new emerging issue concerning sustainability. Together with the green nanotechnology, this is an evolving approach with innovative, reliable and sustainable solutions for applications in all fields of life. Those principles may be used on greener bio-inspired materials applied for the synthesis of MNP as well as for their immobilization on solid supports. This review is carried out for its relevance, covering the available literature on the green fabrication of MNP from different bio-resources, ranging from micro- to macromolecular levels (bacteria, fungi, yeasts, algae and plants) acting as reducing and capping agents and enabling the immobilization of biogenic MNP on sustainable materials to improve their performance when applied to wastewater treatment. Materials derived from renewable and earth-abundant sources (clays, natural zeolites, sediments, sands, rocks and volcanic glasses) or residues from food, industry and agro-forestry activity, activated carbon and biochar were found as sustainable supports with diverse applications such as disinfection of water or removal/degradation of various pollutants of wastewater. For the first time, a thorough review of the literature available on this topic has been carried out and the synthesis and immobilization of biogenic MNP on sustainable materials are reported, through two main routes: (i) bio-inspired fabrication of MNP, with the consideration of the adverse effects of their suspension status and (ii) supported MNP obtained with sustainable supports, with focus on natural or on waste materials, activated carbon and biochar, as well as on the obtained modified sustainable materials. Finally, an economic and environmental perspective as well as the challenges on the use of supported MNP will be presented.


Recommended Literature
- [1] Inside front cover
- [2] Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
- [3] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [4] Independent tuning of multiple biomaterial properties using protein engineering†
- [5] CD4 D3-binding probe: a novel fluorescence tool for detection and enumeration of CD4+ cells
- [6] Universality in size-driven evolution towards bulk polarizability of metals†
- [7] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [8] Tilden Lecture. Molecular recognition by synthetic receptors
- [9] Cold condensation of dust in the ISM
- [10] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†

Journal Name:Environmental Science: Nano
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 12025-32-0
-
CAS no.: 11016-71-0









